![molecular formula C12H16N2O3S B2741891 (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone CAS No. 1448123-53-2](/img/structure/B2741891.png)
(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone
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Overview
Description
(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMP and is a derivative of piperidine. The purpose of
Scientific Research Applications
Synthesis and Structural Characterization
Research has been dedicated to synthesizing and characterizing compounds similar to “(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone”. For instance, a study by Mallesha and Mohana (2014) focused on synthesizing 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluating their antimicrobial activities. The compounds exhibited notable activity against certain bacterial and fungal strains, suggesting their potential in antimicrobial applications (Mallesha & Mohana, 2014).
Another study by Girish et al. (2008) synthesized and characterized [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, providing insights into its crystal structure through X-ray crystallography. The study revealed the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom, contributing to the understanding of molecular conformations in similar compounds (Girish et al., 2008).
Biological Activities and Potential Therapeutic Applications
The research has also extended into exploring the biological activities and potential therapeutic applications of compounds related to “(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone”. For example, Colpaert et al. (2004) investigated the effects of a high-efficacy 5-HT(1A) receptor agonist on allodynia in rats with spinal cord injury, providing evidence of its curative-like action on pathological pain. This study indicates the therapeutic potential of similar compounds in pain management (Colpaert et al., 2004).
Chemical Properties and Reactions
The chemical properties and reactions of compounds related to “(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone” have also been a subject of study. For instance, Back et al. (2003) explored stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl sulfones. Such studies contribute to the understanding of chemical reactivity and synthesis pathways of these compounds (Back et al., 2003).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that the compound’s interaction with its targets may result in changes that contribute to its biological activities . The steric hindrance induced by both heteroaryl rings might explain some of the compound’s interactions .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their ability to bind to multiple receptors . These affected pathways and their downstream effects contribute to the compound’s diverse biological activities.
Result of Action
It is suggested that the compound may have potential antiproliferative activity. The compound’s structure and molecular stability are associated with specific intermolecular and intramolecular hydrogen bonds.
properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-8-14(9-5-11)12(15)10-2-6-13-7-3-10/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREWBWZOLZLAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone |
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